![molecular formula C22H16N2O2 B14332383 (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one CAS No. 106087-97-2](/img/structure/B14332383.png)
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a hydroxyphenyl group, and a naphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted naphthalenones.
科学研究应用
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of the interaction.
相似化合物的比较
Similar Compounds
(2Z)-5,7-Dihydroxy-N-(4-hydroxyphenyl)-2-imino-2H-chromene-3-carboxamide: This compound shares structural similarities with (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one, including the presence of an imino group and aromatic rings.
2-Aminothiazole-4: Another similar compound that is used in medicinal chemistry for its therapeutic properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both an anilino group and a hydroxyphenyl group in the same molecule provides a versatile platform for chemical modifications and biological interactions.
属性
CAS 编号 |
106087-97-2 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-anilino-2-(2-hydroxyphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-7-6-12-18(21)24-20-14-19(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)22(20)26/h1-14,23,25H |
InChI 键 |
XNAPCQQJKIHDGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3O)C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


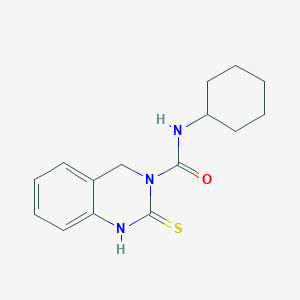
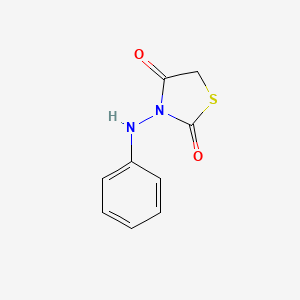
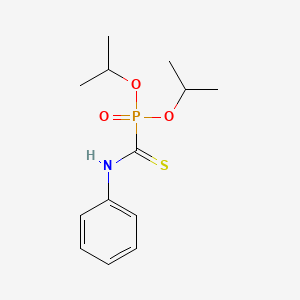
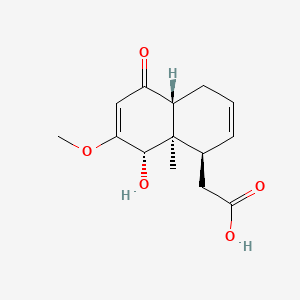

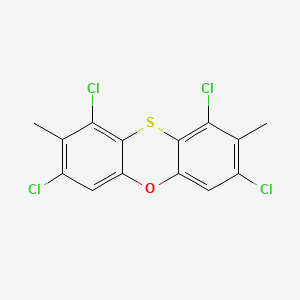
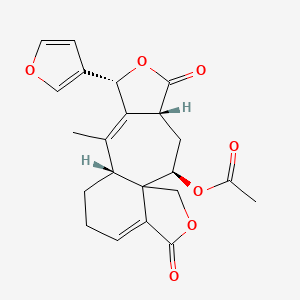
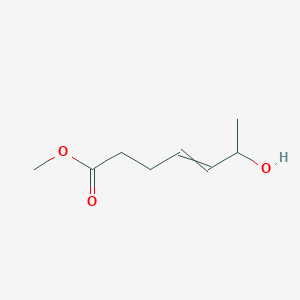
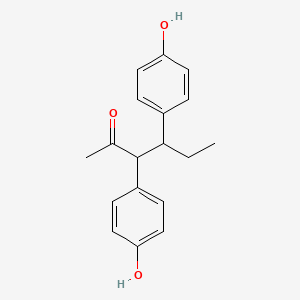
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
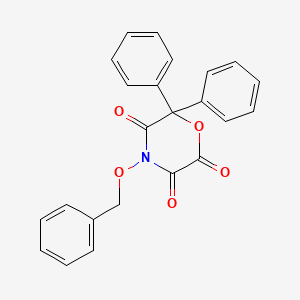
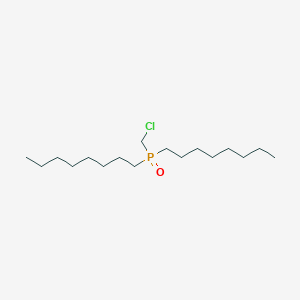
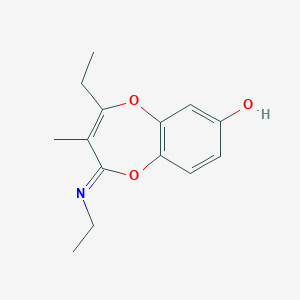
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
